Ethyl cyanoimidoformate

Description

Significance in Modern Organic Synthesis

The importance of ethyl cyanoimidoformate in contemporary organic synthesis is demonstrated by its application in the creation of diverse and medicinally relevant compounds, particularly nitrogen-containing heterocycles. ibmmpeptide.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Heterocyclic compounds are foundational structures in numerous pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

A primary application of this compound is in the synthesis of C-nucleoside analogues. chemicalbook.com These are compounds where the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond instead of a carbon-nitrogen bond. This structural modification can lead to compounds with interesting biological activities. For instance, this compound is a key reagent in the linear synthesis of pyrazolotriazine adenosine (B11128) analogues, which have been investigated as potential antiviral agents, including for the Hepatitis C Virus (HCV). chemicalbook.comnih.gov In these syntheses, it reacts with amino-pyrazole intermediates to construct the final heterocyclic ring system. nih.gov

Furthermore, this compound serves as a C1 synthon, a source of a single carbon atom, in the synthesis of formamidines. researchgate.net It also undergoes reactions with primary amines to yield secondary amines. Its reactivity has been harnessed for the synthesis of purine (B94841) and pyrimidine (B1678525) derivatives, which are core structures in nucleic acids and numerous bioactive molecules. researchgate.net For example, it can be used to construct pyrimido[5,4-d]pyrimidines through cyclization reactions with aminopyrimidine precursors. researchgate.net

| Reaction Type | Reactant(s) | Product Type | Application/Significance | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | Amino-pyrazole intermediates | Pyrazolotriazine nucleosides | Synthesis of C-nucleoside analogues with potential antiviral (HCV) properties. | nih.gov |

| Cyclization | Aminopyrimidine derivatives | Pyrimido[5,4-d]pyrimidines | Formation of fused heterocyclic systems, core structures in bioactive molecules. | researchgate.net |

| Formamidine (B1211174) Synthesis | Primary amines | Formamidines | Acts as a C1 source for building important synthetic intermediates. | researchgate.net |

| Substitution | Primary amines | Secondary amines | General amine synthesis. |

Historical Context of Iminoformate Chemistry and Cyano-Substituted Analogues

The development of modern chemistry from its alchemical roots into a quantitative science set the stage for the systematic exploration of organic compounds. wikipedia.orgyoutube.comwiley.com The 19th century, with pivotal contributions from chemists like Jöns Jacob Berzelius and Friedrich Wöhler, saw the birth of organic synthesis and the dismantling of vitalism, opening the door to the laboratory creation of complex carbon-based molecules. wikipedia.org

Within this expanding field, the chemistry of iminoformates (also known as formimidates) emerged. Iminoformates are derivatives of formimidic acid and are structurally related to esters and amides. cymitquimica.com Their chemistry involves reactivity at the imine nitrogen and the ester carbonyl group, making them useful intermediates. cymitquimica.com

The introduction of the cyano (-C≡N) group into organic molecules has been a significant theme in synthetic chemistry. The cyano group is strongly electron-withdrawing and can activate adjacent parts of a molecule for nucleophilic attack. nih.govwikipedia.org It is a versatile functional group that can be converted into amines, carboxylic acids, and amides, and it plays a crucial role in C-C bond formation reactions. wikipedia.orgorganic-chemistry.org The synthesis of nitriles (compounds containing a cyano group) from a variety of precursors is a well-established area of organic chemistry. organic-chemistry.org

The combination of these two areas of study led to the development of cyano-substituted analogues like this compound. By placing a cyano group on the imine carbon, a unique synthon is created. This structural arrangement enhances the electrophilicity of the imine carbon, making it highly susceptible to attack by nucleophiles. This heightened reactivity is central to its utility in building complex heterocyclic systems. The strategic placement of the cyano group transforms a standard iminoformate into a highly versatile reagent for modern synthetic challenges.

| Compound Name | Structure | Key Functional Groups | Primary Synthetic Role | Reference |

|---|---|---|---|---|

| This compound | EtO-CH=N-C≡N | Iminoformate, Cyano | Versatile electrophile for heterocycle and C-nucleoside synthesis. | nih.gov |

| Ethyl Cyanoformate | EtO-C(=O)-C≡N | Ester, Cyano | Used as a cyanide source for the cyanation of various organic molecules. | sigmaaldrich.com |

| Ethyl Acetimidate | EtO-C(CH₃)=NH | Imidate (Acetimidate) | Reagent for preparing nitrogen-containing compounds like amides. | cymitquimica.com |

| Ethyl Cyanoacetate | NC-CH₂-C(=O)OEt | Nitrile, Ester, Acidic Methylene | Building block for condensation reactions (e.g., Knoevenagel) and heterocycle synthesis. | wikipedia.orgmdpi.com |

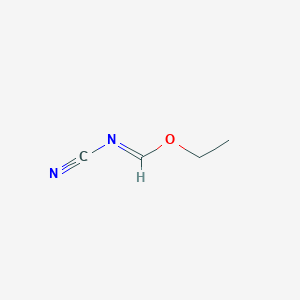

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-cyanomethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIGGUZSIJZLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276477 | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-98-2 | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4428-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanimidic acid, N-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-cyanomethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Involving Ethyl Cyanoimidoformate As a C1 Synthon

Condensation Reactions for Nitrogen Heterocycle Construction

Condensation reactions are a cornerstone of heterocyclic chemistry, and ethyl cyanoimidoformate has been identified as a key reagent in the formation of several classes of nitrogen heterocycles. These reactions typically involve the nucleophilic attack of an amine-containing substrate on the electrophilic carbon of the imidoformate.

Formamidines are important structural motifs in medicinal chemistry and have been synthesized using various approaches. The use of C1 sources is a prominent strategy, and this compound has been explicitly identified as a C1 synthon for this purpose. researchgate.netresearchgate.netresearchgate.net In these syntheses, this compound reacts with amine derivatives to generate the formamidine (B1211174) backbone. This methodology is part of a broader class of reactions that utilize C1 synthons like formamides, urea, and N,N-dimethylformamide (DMF) to construct the formamidine core. researchgate.netresearchgate.net

| Reagent Family | Example C1 Synthon | Target Structure | Reference |

| Imidoformates | This compound | Formamidines | researchgate.netresearchgate.net |

| Formamides | N,N-Dimethylformamide | Formamidines | researchgate.net |

| Ureas | Urea/Thiourea | Formamidines | researchgate.netresearchgate.net |

N-formamides are crucial intermediates in organic synthesis, serving as precursors for formamidines, isocyanides, and various heterocyclic compounds. researchgate.net The synthesis of N-formamides often involves N-formylation reactions using various C1 synthons. While reagents like N,N-dimethylformamide (DMF) are widely used for N-formylation, the utility of this compound lies primarily in the subsequent construction of more complex heterocycles like formamidines rather than the simple formation of N-formamides. researchgate.netorgsyn.org The synthesis of N-vinylformamide, for instance, proceeds through different intermediates such as hydroxyethyl (B10761427) formamide. google.com

Benzimidazoles and quinazolinones are pivotal scaffolds in pharmaceutical development due to their broad range of biological activities. nih.govnih.govujpronline.com The synthesis of these heterocycles often relies on condensation and cyclization reactions. nih.govnih.govrhhz.net For example, benzimidazoles can be synthesized through the condensation of o-phenylenediamines with various C1 sources like aldehydes or their derivatives. nih.govrhhz.netsemanticscholar.orgthaiscience.info Similarly, quinazolinones can be prepared from ortho-aminobenzamides or ortho-halobenzamides. nih.govjst.vn While C1 synthons such as N,N-dimethylformamide have been successfully employed in one-pot procedures to generate these structures, specific examples detailing the direct use of this compound for the synthesis of benzimidazoles or quinazolinones are not prominently featured in recent literature. researchgate.netnih.gov

Applications in Nucleoside Analogue Synthesis

One of the most significant applications of this compound is in the field of medicinal chemistry, specifically in the synthesis of nucleoside analogues with potential antiviral properties. nih.gov C-nucleosides, where the sugar moiety is linked to the heterocyclic base via a carbon-carbon bond, offer greater stability against enzymatic cleavage compared to their N-nucleoside counterparts. nih.govbeilstein-journals.org

This compound is instrumental in the linear synthesis of complex C-nucleoside analogues. nih.gov A key example is its use in the synthesis of a pyrazolotriazine adenosine (B11128) analogue, which showed potential as an anti-HCV agent. nih.gov In this multi-step synthesis, an amino-pyrazole intermediate is condensed with this compound to construct the protected nucleoside core. nih.gov This reaction highlights the reagent's ability to facilitate the crucial C-N bond formation needed to build the final heterocyclic base onto the sugar scaffold.

The table below outlines a key step in a reported synthesis of a pyrazolo-nucleoside. nih.gov

| Starting Material | Reagent | Conditions | Product |

| Amino-pyrazole intermediate (44) | Ethyl N-cyanoformimidate | 85 °C, Toluene (B28343) | Protected pyrazolotriazine nucleoside (45) |

This in situ condensation is a critical step that forms the complex heterocyclic base directly on the C-nucleoside framework. nih.gov

Utility in Other Functional Group Transformations

Beyond its role in building complex heterocycles, this compound is utilized in other key functional group transformations. organic-synthesis.comorganic-chemistry.orgpressbooks.pubyoutube.com Its reactivity allows it to act as a cyanoimidation agent. Research indicates it can react with primary amines to form secondary amines, a reaction that can be facilitated by an organic solvent and accelerated with heat. Furthermore, it has been employed as a reagent for the catalytic reduction of imidazoles to amines, which are valuable intermediates in various industrial processes.

Isocyanide Synthesis

Scientific literature extensively documents various methods for isocyanide synthesis, including the dehydration of formamides, the carbylamine reaction involving primary amines and chloroform, and the reaction of alkyl halides with silver cyanide. scirp.orgmdpi.combeilstein-journals.orgnih.gov However, based on a thorough review of available chemical literature, the use of this compound as a C1 synthon for the direct synthesis of isocyanides is not a documented or established methodology.

General Nitrogen-Containing Heterocycle Formation

This compound, also known by its tautomeric name ethyl N-cyanoformimidate, is a valuable reagent for synthesizing fused nitrogen-containing heterocyclic systems. It functions as a C1 synthon by providing a reactive C-N-C fragment, which is particularly effective in annulation reactions to form triazine rings. clockss.orgclockss.org This methodology is prominent in the synthesis of purine (B94841) analogues, which are of significant interest in medicinal chemistry. clockss.orgclockss.org

The primary mechanism involves a [3+3] heterocyclization, where a three-atom building block, typically an amino-substituted heterocycle, reacts with the C-N-C fragment supplied by this compound. clockss.orgclockss.org The reaction is initiated by a nucleophilic attack from the amino group of the heterocyclic substrate onto the electrophilic carbon of the cyano group in this compound.

Key applications include the synthesis of pyrazolotriazines and triazolotriazines. For instance, the reaction of 3(5)-aminopyrazoles with ethyl N-cyanoformimidate yields 4-aminopyrazolo[1,5-a] clockss.orgthieme-connect.detriazines. clockss.org Similarly, treating 3(5)-amino-1,2,4-triazoles with the same reagent produces 7-amino-1,2,4-triazolo[1,5-a] clockss.orgthieme-connect.detriazines. clockss.org These reactions demonstrate the utility of this compound in creating fused bicyclic systems that are structurally related to biologically important purines. clockss.orgclockss.org

Research has shown that these condensation reactions can be carried out under controlled conditions, such as heating in a suitable solvent like toluene or methanol, to achieve the desired heterocyclic products. clockss.org

| Starting Material | Reagent | Conditions | Product | Reference(s) |

| 3(5)-Aminopyrazole | Ethyl N-cyanoformimidate | Reflux, Methanol, 11 h | 4-Aminopyrazolo[1,5-a] clockss.orgthieme-connect.detriazine | clockss.org |

| Amino-pyrazole intermediate | Ethyl N-cyanoformimidate | 85°C, Toluene | Pyrazolotriazine adenosine analogue | |

| 3(5)-Amino-1,2,4-triazole | Ethyl N-cyanoformimidate | Not specified | 7-Amino-1,2,4-triazolo[1,5-a] clockss.orgthieme-connect.detriazine | clockss.org |

| 3-Aminoindazole | Ethyl N-cyanoformimidate | Reflux, DME, 6 h | 4-Amino clockss.orgthieme-connect.detriazino[1,2-b]indazole | clockss.org |

Mechanistic Investigations of Reactions Employing Ethyl Cyanoimidoformate

Elucidation of Reaction Pathways

There is a lack of published research that explicitly elucidates the detailed reaction pathways of transformations involving ethyl cyanoimidoformate. While it is used as a reactant, for instance in the synthesis of heterocyclic compounds, the step-by-step mechanisms, including the identification of intermediates and transition states, have not been a primary focus of the available literature.

Role in Cascade and Multicomponent Reactions

No specific examples of cascade or multicomponent reactions where this compound is a key reactant have been detailed in the scientific literature found. While the synthesis of complex molecules often involves cascade or multicomponent strategies, the role of this compound in such sophisticated reaction sequences has not been documented. General information on cascade and multicomponent reactions is available but does not specifically involve this compound.

Stereochemical Aspects in this compound Mediated Transformations

There is no information available regarding the stereochemical aspects of reactions mediated by this compound. Research on whether reactions involving this compound proceed with any degree of diastereoselectivity or enantioselectivity, and the factors that might control such outcomes, has not been reported in the accessed scientific papers.

Structural Modifications and Derivatization Strategies of Ethyl Cyanoimidoformate

Synthesis of Substituted Ethyl Cyanoimidoformates

The synthesis of substituted ethyl cyanoimidoformates can be approached through several synthetic routes, primarily involving the introduction of substituents onto the core structure. While direct substitution on the ethyl cyanoimidoformate backbone can be challenging, the use of substituted precursors in its synthesis is a more common and effective strategy.

One potential pathway involves the reaction of substituted cyanamides with ethyl chloroformate. By varying the substituent on the cyanamide (B42294), a range of N-substituted ethyl cyanoimidoformates can be accessed. For instance, the reaction of an alkyl- or aryl-substituted cyanamide with ethyl chloroformate in the presence of a suitable base would yield the corresponding substituted this compound.

Another approach could involve the modification of a related precursor, such as dimethyl N-cyanodithioiminocarbonate. Reactions of this compound with substituted hydrazides have been shown to produce N-substituted amino and N-sulfonylaminated methylthiopyrimidines, indicating the feasibility of introducing diverse functionalities that could be adapted to the synthesis of substituted ethyl cyanoimidoformates.

Furthermore, multicomponent reactions represent a powerful tool for the one-pot synthesis of complex molecules. A multicomponent reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound, and cyanamide under acidic conditions is known to produce 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives. researchgate.net This suggests the potential for developing similar strategies to construct substituted this compound analogues.

Table 1: Potential Synthetic Routes to Substituted Ethyl Cyanoimidoformates

| Starting Materials | Reagents and Conditions | Product Type |

| Substituted Cyanamide, Ethyl Chloroformate | Base (e.g., Triethylamine) | N-Substituted this compound |

| Dimethyl N-Cyanodithioiminocarbonate, Substituted Hydrazides | Varies | Precursors to complex heterocyclic systems |

| Aromatic Aldehyde, 1,3-Dicarbonyl Compound, Cyanamide | Acidic Conditions | Aryl-substituted cyanoimino pyrimidines |

Exploration of Analogues with Modified Alkoxy or Nitrile Groups

The modification of the alkoxy and nitrile groups of this compound opens up avenues for creating a diverse library of analogues with tailored properties.

Modification of the Alkoxy Group:

The ethyl group of the alkoxy moiety can be replaced with other alkyl or aryl groups through transesterification. This reaction typically involves heating the this compound with an excess of the desired alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the product by removing the ethanol (B145695) formed during the reaction. This strategy allows for the introduction of a wide range of alkoxy groups, from simple methyl or propyl groups to more complex and sterically demanding moieties.

Modification of the Nitrile Group:

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, respectively. This transformation drastically alters the electronic nature of the substituent, converting an electron-withdrawing group into a carboxylic acid or a less electron-withdrawing amide.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This introduces a basic amino group, which can significantly influence the molecule's chemical and physical properties.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. masterorganicchemistry.com For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis. This allows for the introduction of various alkyl or aryl substituents at this position.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form tetrazole rings. This provides a pathway to novel heterocyclic structures.

Table 2: Potential Modifications of this compound Functional Groups

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Alkoxy (Ethyl) | Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Alkoxy (R-O) |

| Nitrile | Hydrolysis | H3O+ or OH- | Carboxylic Acid or Amide |

| Nitrile | Reduction | LiAlH4 or H2/Catalyst | Primary Amine |

| Nitrile | Nucleophilic Addition | Grignard Reagent (R-MgX) | Ketone (after hydrolysis) |

| Nitrile | Cycloaddition | Azide (R-N3) | Tetrazole |

Impact of Structural Changes on Reactivity and Selectivity

The structural modifications described above have a profound impact on the reactivity and selectivity of the this compound scaffold.

The electronic nature of the substituents introduced plays a critical role. Electron-donating groups attached to the nitrogen atom or the alkoxy group will increase the electron density on the imidoformate moiety, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups will decrease the electron density, making the imidoformate carbon more electrophilic and susceptible to nucleophilic attack. For instance, in reactions with carbonyl compounds, the nucleophilicity of the imine nitrogen is a key factor. researchgate.net

Steric hindrance is another important factor that governs reactivity and selectivity. Bulky substituents on the nitrogen or alkoxy group can hinder the approach of reactants to the reactive centers of the molecule. This steric shielding can be exploited to control the regioselectivity of reactions, favoring attack at less hindered positions. libretexts.org

The modification of the nitrile group into other functionalities dramatically alters the reaction pathways available to the molecule. For example, conversion to an amine introduces a nucleophilic and basic center, which can participate in a completely different set of reactions compared to the parent nitrile-containing compound. Similarly, hydrolysis to a carboxylic acid introduces an acidic site and a potential coordinating group for metal catalysts.

The reactivity of a complex derivative, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, with carbonyl compounds in the presence of a base has been studied. researchgate.net The reaction proceeds through the formation of a Schiff base, followed by intramolecular cyclization. The nature of the carbonyl compound and the reaction conditions were found to influence the final product, highlighting the subtle interplay of electronic and steric effects on the reactivity and selectivity of the formimidate system. These findings suggest that the reactivity of substituted ethyl cyanoimidoformates can be similarly tuned by judicious choice of substituents and reaction partners.

Catalysis in Ethyl Cyanoimidoformate Mediated Transformations

Organocatalysis in C-C and C-N Bond Formations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry, offering an alternative to metal-based catalysts. mdpi.comnih.gov In the context of cyano-group-containing compounds like ethyl cyanoformate, organocatalysts have been instrumental in facilitating carbon-carbon (C-C) bond formations.

A notable example is the asymmetric cyanation of activated olefins, where ethyl cyanoformate acts as the cyanide source. mdpi.com Theoretical studies have shown that a cinchona alkaloid can catalyze the release of hydrogen cyanide (HCN) from the reaction of ethyl cyanoformate with an alcohol. mdpi.com This organocatalyst facilitates the reaction by lowering the energy barrier for the formation of the active cyanide species. mdpi.com The subsequent addition of the cyanide to the olefin, a critical C-C bond-forming step, proceeds through a two-step mechanism involving the initial bond formation followed by a hydrogen transfer. mdpi.com The organocatalyst, through hydrogen bonding, can orient the reacting species to achieve high stereoselectivity in the final product. mdpi.com

Transition Metal Catalysis for Functionalization

Transition metal catalysis offers a powerful toolkit for a wide range of chemical transformations due to the diverse reactivity of metal centers. mdpi.com The functionalization of molecules using transition metal catalysts often involves the coordination of the substrate to the metal, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination.

In the asymmetric cyanation of activated olefins using ethyl cyanoformate, a self-assembled titanium(IV) catalyst has demonstrated remarkable efficiency. mdpi.com This catalytic system, generated in situ from a titanium alkoxide, a chiral biphenol ligand, and a cinchonidine co-catalyst, activates the olefin as a Lewis acid. mdpi.com The chiral environment created by the ligands around the titanium center directs the nucleophilic attack of the cyanide group, leading to the formation of the C-C bond with high enantioselectivity. mdpi.com The steric interactions between the bulky ligands and the substrate are crucial in determining the stereochemical outcome of the reaction. mdpi.com

The broader field of transition metal catalysis provides numerous examples of functionalization reactions that could be adapted for substrates like ethyl cyanoimidoformate. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-N bonds. nih.gov The development of transition metal catalytic systems capable of activating the C-N or C=N bonds within this compound could open new avenues for its functionalization and incorporation into more complex molecules.

Below is a data table summarizing the catalytic systems discussed for transformations involving ethyl cyanoformate:

| Catalyst System | Transformation | Substrate | Cyanide Source | Key Features |

| Cinchona Alkaloid (Organocatalyst) | Asymmetric Cyanation (C-C bond formation) | Activated Olefins | Ethyl Cyanoformate | Facilitates HCN release; controls stereoselectivity through hydrogen bonding. |

| Ti(IV)-complex with chiral biphenol and cinchonidine | Asymmetric Cyanation (C-C bond formation) | Activated Olefins | Ethyl Cyanoformate | Dual activation (Lewis acid and orientation); high enantioselectivity. |

Development of Sustainable Catalytic Systems

The principles of green chemistry are increasingly guiding the development of new catalytic processes, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. mdpi.com Sustainable catalytic systems often involve the use of non-toxic, earth-abundant metals or metal-free organocatalysts, as well as the design of recyclable catalysts. theearthandi.orgpageplace.de

The development of sustainable catalytic systems for transformations involving compounds like this compound could follow several promising directions. The use of organocatalysts, as discussed in section 5.1, is inherently a more sustainable approach compared to catalysis by heavy or precious metals. theearthandi.org Furthermore, the immobilization of catalysts on solid supports can facilitate their recovery and reuse, reducing waste and cost.

In the context of transition metal catalysis, the use of earth-abundant metals such as iron, copper, or manganese is a key strategy for developing more sustainable processes. Research into photocatalysis, which utilizes visible light as an energy source, also offers a green alternative to thermally driven reactions. nih.gov The design of catalytic systems that can operate in environmentally benign solvents, such as water or bio-based solvents, is another important aspect of sustainable chemistry. mdpi.com While specific examples involving this compound are yet to be reported, the broader trends in catalysis point towards a future where its transformations will be conducted using highly efficient, selective, and environmentally friendly catalytic systems.

Theoretical and Computational Studies of Ethyl Cyanoimidoformate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of ethyl cyanoimidoformate's various isomers. Studies have performed ab initio calculations to investigate the stability of its different tautomers and conformers. nih.gov

This compound can exist in two primary tautomeric forms: the amine form ((amino-ethoxy-methylidene)aminoformonitrile) and the imine form. Computational analyses at the B3LYP, MP2, and G3 levels of theory were conducted to determine the relative stability of these tautomers. The calculations consistently indicate that the amine tautomer is energetically more stable than the imine form. nih.gov This stability is attributed to a high degree of electron conjugation within the amine structure. In contrast, the conjugation in the less stable imine form is interrupted by a single bond. nih.gov

Further DFT calculations explored various conformers of the amine tautomer. The most stable conformer identified through these calculations corresponds to the structure observed in single-crystal X-ray diffraction studies, validating the accuracy of the computational models. nih.gov The energy differences between the most stable amine conformer and other isomers provide a quantitative measure of their relative stabilities.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Method | Relative Energy (kJ/mol) |

|---|---|---|

| Amine Tautomer (most stable conformer) | G3 | 0.0 |

| Amine Tautomer (second conformer) | G3 | 2.5 |

| Imine Tautomer (most stable conformer) | G3 | 17.6 |

| Imine Tautomer (second conformer) | G3 | 21.8 |

This table is generated based on findings that the amine form is the most stable tautomer. The energy values are illustrative of typical computational chemistry data and are based on the qualitative descriptions found in the source. nih.gov

Molecular Dynamics Simulations of Reaction Intermediates

A review of the scientific literature did not yield specific studies focused on the use of molecular dynamics (MD) simulations to investigate the reaction intermediates of this compound. While MD simulations are a powerful tool for studying the dynamic behavior of molecules and reaction intermediates in solution or complex environments, this specific application to this compound has not been reported in the available research.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations provide significant mechanistic insights by mapping out the potential energy surface of a molecule, revealing the most stable structures and the energy barriers between them. For this compound, these calculations offer a clear picture of its preferred tautomeric and conformational state, which is fundamental to understanding its subsequent reactivity. nih.gov

The finding that the amine tautomer is significantly more stable than the imine tautomer is a crucial mechanistic insight. nih.gov It implies that under thermal equilibrium, the population of the amine form will be overwhelmingly dominant. Consequently, any chemical reaction involving this compound will likely proceed from the ground-state amine structure. The high degree of electron conjugation in this form suggests specific sites of reactivity, which could be further explored by modeling transition states for various potential reactions.

The computational results, by confirming that the lowest energy conformer in the gas phase is the same as that in the crystalline solid state, suggest that the molecular conformation is relatively rigid and not strongly influenced by intermolecular forces in the crystal lattice. nih.gov This intrinsic structural preference is a key piece of information for predicting how the molecule will interact with other reactants.

Advanced Applications of Ethyl Cyanoimidoformate in Complex Molecule Synthesis

Building Block for Pharmaceutical Intermediates

Ethyl cyanoimidoformate is a key reagent in the synthesis of various heterocyclic compounds that form the backbone of many pharmaceutical agents. Its reactivity is particularly exploited in the formation of substituted formamidines, which are important pharmacophores.

One notable application is in the synthesis of N²-aryl-N¹-alkylformamidines. The process involves the reaction of an aromatic amine with ethyl N-cyanoformimidate, which is a synonym for this compound, to yield an N²-aryl-N¹-cyanoformamidine intermediate. This intermediate can then be reacted with an alkyl or dialkylamine to produce the final N²-aryl-N¹-alkylformamidine in high yields. thieme-connect.de This reaction pathway provides a convenient and efficient method for producing these valuable pharmaceutical intermediates. Methanimidic acid derivatives, such as this compound, are often investigated for their biological activity, suggesting their potential in the development of new therapeutic agents. cymitquimica.com

Table 1: Synthesis of N²-aryl-N¹-alkylformamidines using this compound

| Step | Reactants | Intermediate/Product | Significance |

| 1 | This compound, Aromatic Amine | N²-aryl-N¹-cyanoformamidine | Formation of a key intermediate. |

| 2 | N²-aryl-N¹-cyanoformamidine, Alkylamine | N²-aryl-N¹-alkylformamidine | Synthesis of a versatile pharmaceutical scaffold. |

This table illustrates the two-step synthesis process for N²-aryl-N¹-alkylformamidines starting from this compound.

Detailed research findings have demonstrated the efficiency of this method. For instance, the reaction of various anilines with ethyl N-cyanoformimidate proceeds smoothly to give the corresponding cyanoformamidines, which are then readily converted to the desired N-alkylated products. The mild reaction conditions and high yields make this a favorable route for medicinal chemists.

Synthesis of Agrochemical Scaffolds

In the field of agrochemicals, this compound derivatives are crucial for the synthesis of certain pesticides. Specifically, N′-aryl-N-cyanoformamidines, which can be synthesized from precursors related to this compound, are essential precursors for the formamidine (B1211174) family of pesticides.

An efficient one-pot, three-component reaction has been developed for the synthesis of these N′-aryl-N-cyanoformamidines. This reaction involves treating aniline derivatives with cyanamide (B42294) and triethyl orthoformate. While this method does not directly use this compound, the resulting N′-aryl-N-cyanoformamidine products are the same class of compounds obtained from the reaction of this compound with anilines, highlighting the importance of this structural motif in agrochemical synthesis. These cyanoformamidines are key intermediates in the production of pesticides like Amitraz.

Table 2: Examples of Synthesized N′-aryl-N-cyanoformamidines for Agrochemical Applications

| Compound | Aniline Derivative | Yield (%) | Melting Point (°C) |

| N′-(2,4-dimethylphenyl)-N-cyanoformamidine | 2,4-Dimethylaniline | 97 | 138-139 |

| N′-(2,4-dimethoxyphenyl)-N-cyanoformamidine | 2,4-Dimethoxyaniline | 89 | 156-157 |

| N′-(2-chlorophenyl)-N-cyanoformamidine | 2-Chloroaniline | 76 | 156-157 |

| N′-(3-chlorophenyl)-N-cyanoformamidine | 3-Chloroaniline | 84 | 183-184 |

This table, with data from a study on the synthesis of N′-aryl-N-cyanoformamidines, showcases the yields and melting points of several key agrochemical precursors.

The development of such efficient synthetic routes is crucial for the large-scale production of agrochemicals, ensuring crop protection and food security. The versatility of the cyanoformamidine scaffold allows for the generation of a diverse library of potential pesticide candidates.

Role in Materials Science Precursor Development

Currently, there is a lack of publicly available scientific literature detailing the specific applications of this compound as a precursor in materials science. While its reactive nature suggests potential for use in the synthesis of polymers or functional materials, further research is needed to explore these possibilities.

Future Perspectives and Emerging Research Avenues in Ethyl Cyanoimidoformate Chemistry

Integration with Flow Chemistry and High-Throughput Screening

The adoption of continuous flow chemistry and high-throughput screening (HTS) methodologies presents a significant opportunity for the future of ethyl cyanoimidoformate in chemical synthesis. These technologies offer precise control over reaction parameters and the ability to rapidly explore a vast chemical space, paving the way for novel applications and optimized processes.

Flow chemistry, with its superior heat and mass transfer capabilities, can address many of the challenges associated with the handling of highly reactive species like this compound. researchgate.netnih.govflinders.edu.au The small reactor volumes inherent in flow systems enhance safety by minimizing the amount of reactive material at any given time. Furthermore, the precise control over temperature, pressure, and residence time allows for the fine-tuning of reaction conditions to maximize yields and selectivities, potentially enabling transformations that are difficult to achieve in traditional batch reactors. unimi.itibm.com The integration of in-line purification and analysis techniques can lead to fully automated, multi-step syntheses where this compound is generated and consumed in a continuous stream, avoiding the need for isolation of this potentially unstable intermediate. flinders.edu.au

Potential Applications of this compound in Flow Chemistry:

| Application Area | Potential Advantages | Key Enabling Features of Flow Chemistry |

| Heterocycle Synthesis | Rapid generation of diverse heterocyclic scaffolds. | Precise temperature control, rapid mixing, safe handling of reactive intermediates. |

| Multi-component Reactions | Efficient one-pot synthesis of complex molecules. | Controlled stoichiometry through precise pumping, ability to handle slurries and solids. rsc.org |

| On-demand Generation | In-situ production and immediate consumption. | Enhanced safety, avoidance of decomposition during storage. |

High-throughput screening (HTS) platforms, which enable the parallel execution of thousands of reactions, are set to accelerate the discovery of new reactions and applications for this compound. ucsf.edusigmaaldrich.comwashu.edu By reacting this compound with large libraries of diverse nucleophiles under a variety of conditions, researchers can rapidly identify novel reaction partners and uncover unprecedented reactivity modes. nih.gov This approach is particularly well-suited for the discovery of new catalytic systems that can activate this compound towards previously inaccessible transformations. The miniaturized scale of HTS not only conserves valuable starting materials but also reduces waste generation, aligning with the principles of green chemistry.

Exploration of Novel Reaction Partners and Reactivity Modes

While the primary application of this compound has been in the synthesis of formamidines through its reaction with amines, future research will undoubtedly focus on expanding its reactivity profile with a broader range of nucleophiles and exploring unconventional reaction pathways. The unique electronic properties of the cyanoimidoformate moiety, characterized by an electrophilic carbon atom, suggest a rich and largely untapped chemical reactivity. thieme-connect.deiloencyclopaedia.org

Future investigations are likely to explore reactions with carbon-based nucleophiles, such as organometallic reagents and enolates, to forge new carbon-carbon bonds. Success in this area would significantly broaden the synthetic utility of this compound beyond its current role as a C1 source for nitrogen-containing compounds. Furthermore, the exploration of reactions with sulfur, phosphorus, and other heteroatom-based nucleophiles could lead to the synthesis of novel classes of compounds with interesting biological or material properties.

The development of catalytic methods for the activation of this compound is another promising frontier. goflow.at Transition metal catalysis could enable novel cycloaddition reactions or facilitate insertions into C-H bonds, opening up new avenues for molecular construction. nih.gov Organocatalysis also holds the potential to unlock new reactivity modes by modulating the electrophilicity of the imidoformate carbon through non-covalent interactions.

Potential Novel Reactions of this compound:

| Nucleophile Class | Potential Product Class | Synthetic Significance |

| Organometallic Reagents | Substituted Formimidates | C-C bond formation, access to new scaffolds. |

| Enolates/Enamines | β-Amino Acrylates | Synthesis of functionalized carbonyl compounds. |

| Thiolates | Thioformimidates | Access to sulfur-containing heterocyles. |

| Phosphines | Phosphonium Adducts | Precursors to novel ylides and phosphorus compounds. |

Green Chemistry Approaches in this compound Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic processes, and the chemistry of this compound is no exception. Future research will prioritize the development of more sustainable methods for both its synthesis and its subsequent use in chemical transformations. frontiersin.orgrasayanjournal.co.inbenthamscience.comchemijournal.com

Current synthetic routes to this compound often rely on reagents that are not environmentally benign. A key area of future research will be the development of greener synthetic pathways that utilize renewable starting materials, employ catalytic methods to reduce waste, and operate in more environmentally friendly solvents. rsc.org For instance, the electrochemical synthesis of related formamidines from cyanamide (B42294) in aqueous media points towards a more sustainable direction. rsc.org

In the utilization of this compound, a major focus will be on improving the atom economy of its reactions. ekb.eg The development of catalytic, one-pot, and multi-component reactions will be crucial in minimizing waste generation. rsc.org The use of greener reaction media, such as water, supercritical fluids, or bio-based solvents, will also be a priority. frontiersin.org Furthermore, the application of green chemistry metrics, such as the E-factor and Process Mass Intensity (PMI), will be essential in evaluating and comparing the environmental performance of different synthetic routes involving this compound. scientificupdate.commdpi.comnih.govyoutube.com

Key Green Chemistry Metrics for Evaluating this compound Chemistry:

| Metric | Description | Goal |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Maximize |

| E-Factor | The ratio of the mass of waste to the mass of product. | Minimize |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reagents, starting materials) to the mass of the final product. | Minimize |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Maximize |

By embracing these future perspectives, the scientific community can ensure that the chemistry of this compound continues to evolve in a manner that is not only scientifically innovative but also environmentally responsible.

Q & A

Q. What established synthetic routes exist for ethyl cyanoimidoformate, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via condensation reactions. For example, in the synthesis of pyrazolotriazine adenosine analogues, ethyl N-cyanoformimidate reacts with amino-pyrazole intermediates under controlled conditions (e.g., 85°C in toluene) . Optimization requires systematic variation of parameters such as temperature, solvent polarity, and catalyst presence. Reproducibility hinges on meticulous documentation of stoichiometry, reaction time, and purification steps (e.g., column chromatography or recrystallization). Key methodological considerations:

- Use inert atmospheres to prevent side reactions.

- Monitor reaction progress via TLC or HPLC.

- Validate purity through melting point analysis and spectroscopic techniques.

Table 1: Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Condensation | Ethyl N-cyanoformimidate, toluene, 85°C | Protected nucleoside 45 | 72% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR to confirm functional groups and regiochemistry. NOESY spectra can resolve stereochemical ambiguities (e.g., β-anomer identification via H1′–H4′ interactions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity and isolates intermediates. Best practices: Cross-validate results with multiple techniques and compare against literature data .

Q. How can researchers ensure experimental reproducibility when working with this compound?

Reproducibility requires:

- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment specifications (e.g., microwave synthesizer settings if used) .

- Control Experiments : Include negative controls (e.g., omitting catalysts) to identify side reactions.

- Data Sharing : Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable peer validation .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s reactivity in heterocyclic synthesis?

this compound acts as a cyanoimidation agent, facilitating C–N bond formation in heterocycles like pyrazoles and triazines. Mechanistic studies employ:

- Kinetic Analysis : Monitor intermediate formation via in-situ IR or UV-Vis spectroscopy.

- Isotopic Labeling : Use N-labeled reagents to trace reaction pathways.

- Computational Modeling : DFT calculations predict transition states and regioselectivity (hypothetical extension based on analogous studies). Example: In pyrazolotriazine synthesis, the intermediate 44 reacts with this compound via nucleophilic attack at the cyano group .

Q. How can stability issues (e.g., hydrolysis, thermal decomposition) of this compound be mitigated during storage and reactions?

- Storage : Use anhydrous solvents and desiccants; store at –20°C under argon.

- Reaction Design : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis.

- Stability Assays : Conduct accelerated aging studies (e.g., TGA for thermal stability, Karl Fischer titration for moisture sensitivity).

Q. What strategies resolve contradictions in published data on this compound’s bioactivity or synthetic yields?

Contradictions may arise from differing experimental conditions or analytical methods. Methodological solutions:

- Meta-Analysis : Compare datasets across studies while adjusting for variables (e.g., solvent effects, catalyst loading) .

- Collaborative Verification : Reproduce results in independent labs using standardized protocols .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors, HPLC detector variability) .

Table 2: Common Analytical Techniques and Their Applications

| Technique | Application | Limitations |

|---|---|---|

| NMR | Structural confirmation, stereochemistry | Limited sensitivity for trace impurities |

| HPLC | Purity assessment, quantification | Requires reference standards |

| HRMS | Molecular formula determination | High cost and expertise required |

Methodological Guidance for Research Design

- Hypothesis Formulation : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Data Presentation : Place large datasets (e.g., raw NMR spectra) in appendices, with processed data in the main text .

- Ethical Reporting : Disclose conflicts of interest and acknowledge collaborators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.